4H-1-Benzothiopyran-4-one 1,1-dioxide
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Overview
Description
4H-1-Benzothiopyran-4-one 1,1-dioxide is a chemical compound with the molecular formula C9H6O3S and a molecular weight of 194.21 g/mol It is a member of the benzothiopyran family, characterized by a sulfur atom incorporated into the benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-one 1,1-dioxide typically involves the oxidation of 4H-1-Benzothiopyran-4-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzothiopyran-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiopyranone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 4H-1-Benzothiopyran-4-one.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
4H-1-Benzothiopyran-4-one 1,1-dioxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one 1,1-dioxide involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
4H-1-Benzothiopyran-4-one: The parent compound without the dioxide group.
2,3-Dihydro-4H-1-Benzothiopyran-4-one: A reduced form of the compound.
4H-1-Benzopyran-4-one: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness: 4H-1-Benzothiopyran-4-one 1,1-dioxide is unique due to the presence of the dioxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
22810-27-1 |
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Molecular Formula |
C9H6O3S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C9H6O3S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-6H |
InChI Key |
RXBWQAAHJROHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=CS2(=O)=O |
Origin of Product |
United States |
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